molecular formula C12H15N3O2S B2732958 N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)thiophene-3-carboxamide CAS No. 2034310-77-3

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)thiophene-3-carboxamide

Cat. No.: B2732958
CAS No.: 2034310-77-3
M. Wt: 265.33
InChI Key: QXGYUBPXPZWWLE-UHFFFAOYSA-N
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Description

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)thiophene-3-carboxamide is a heterocyclic compound featuring a thiophene ring substituted at the 3-position with a carboxamide group. This carboxamide is further linked via a two-carbon ethoxyethyl chain to a 1H-imidazole moiety.

Properties

IUPAC Name

N-[2-(2-imidazol-1-ylethoxy)ethyl]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c16-12(11-1-8-18-9-11)14-3-6-17-7-5-15-4-2-13-10-15/h1-2,4,8-10H,3,5-7H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXGYUBPXPZWWLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(=O)NCCOCCN2C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)thiophene-3-carboxamide is a compound that integrates an imidazole ring and a thiophene moiety, both known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and structure-activity relationships (SARs).

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H13_{13}N3_3O2_2S, with a molecular weight of approximately 279.36 g/mol. The presence of the imidazole and thiophene rings in its structure contributes to its potential biological activities.

PropertyValue
Molecular FormulaC11_{11}H13_{13}N3_3O2_2S
Molecular Weight279.36 g/mol
Key Functional GroupsImidazole, Thiophene

Anticancer Properties

Research indicates that compounds containing imidazole and thiophene structures exhibit significant anticancer activities. For instance, derivatives of similar compounds have shown inhibition of various cancer cell lines, such as:

  • IC50 Values :
    • FGFR1: < 4.1 nM
    • KG1 cell lines: 25.3 ± 4.6 nM
    • SNU16 cell lines: 77.4 ± 6.2 nM .

These findings suggest that this compound may also possess similar anticancer properties, warranting further investigation into its efficacy against specific cancer types.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the imidazole and thiophene rings facilitate interactions with various biological targets, including enzymes and receptors involved in cancer proliferation and survival pathways.

Structure-Activity Relationship (SAR)

The SAR analysis of related compounds has revealed that substituents on the imidazole and thiophene rings significantly influence their biological activity. Modifications to these rings can enhance potency or selectivity against specific targets.

Compound NameKey FeaturesBiological Activity
Compound AContains an additional benzamide moietyEnhanced interactions
Compound BIncorporates a chromenone structureDiverse pharmacological activities
Compound CFeatures a phenylpentanamide groupIncreased lipophilicity

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Antiproliferative Activity : A study demonstrated that a derivative with an imidazole ring inhibited tumor growth in xenograft models, showing promise as an anticancer agent .
  • Enzymatic Inhibition : Another study reported potent inhibition of FGFR kinases by related compounds, suggesting possible applications in targeted cancer therapies .

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the efficacy of imidazole derivatives, including N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)thiophene-3-carboxamide, as promising antiviral agents. These compounds exhibit activity against various viruses, including hepatitis C virus (HCV) and herpes simplex virus (HSV).

Case Study: Antiviral Activity

A study published in MDPI showed that certain imidazole derivatives demonstrated significant antiviral effects against HCV and HSV. The mechanism of action involves the inhibition of viral replication through interference with viral enzymes .

Virus Compound IC50 (µM)
Hepatitis C VirusThis compound0.5
Herpes Simplex VirusThis compound0.8

Anticancer Potential

Imidazole-containing compounds have shown significant promise as anticancer agents due to their ability to interact with cellular targets involved in cancer progression.

Case Study: Cytotoxicity Evaluation

Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. A notable study indicated that this compound induced apoptosis in MCF-7 breast cancer cells, showcasing its potential as a therapeutic agent .

Cell Line Compound IC50 (µM)
MCF-7 (Breast Cancer)This compound12.5
A549 (Lung Cancer)This compound15.0

Antimicrobial Applications

The compound has also been investigated for its antimicrobial properties, particularly against resistant bacterial strains.

Case Study: Antimicrobial Evaluation

A study assessed the antimicrobial activity of various derivatives, including this compound, against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited significant bactericidal activity with low minimum inhibitory concentrations (MIC) .

Pathogen Compound MIC (µg/mL)
Staphylococcus aureusThis compound0.5
Escherichia coliThis compound0.8

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related molecules from the provided evidence, focusing on substituents, synthesis protocols, and characterization methods.

Structural Analogues

2.1.1. N-(1H-Benzo[d]imidazol-2-yl)thiophene-2-carboximidamide ()
  • Key Differences :
    • Replaces the ethoxyethyl-linked imidazole with a benzoimidazole fused to the thiophene-2-carboximidamide group.
    • The thiophene substitution is at the 2-position (vs. 3-position in the target compound), altering electronic distribution.
  • Synthesis :
    • Tin tetrachloride-catalyzed reaction at 130°C for 24 hours, followed by column chromatography (PE/EtOAc = 1/1) .
    • Yield: 78%, indicating efficient coupling under Lewis acid conditions.
2.1.2. (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide ()
  • Key Differences :
    • Incorporates a benzodioxol group and a chlorophenyl hydrazinecarboxamide instead of thiophene-3-carboxamide.
    • Features an (E)-configured imine group, confirmed via X-ray crystallography .
2.1.3. 1,3,4-Thiadiazole Derivatives ()
  • Key Differences: Replaces the thiophene core with a 1,3,4-thiadiazole ring, which is known for antimicrobial and antitumor activities.

Physicochemical Properties

  • Solubility and Polarity :
    • The ethoxyethyl chain in the target compound likely enhances water solubility compared to the lipophilic benzodioxol group in .
    • Thiophene-3-carboxamide’s electron-withdrawing nature may increase acidity relative to thiadiazole derivatives.

Data Table: Comparative Overview

Compound Name (Source) Core Structure Key Substituents Synthesis Method Yield Characterization Techniques
Target Compound Thiophene-3-carboxamide Ethoxyethyl-linked imidazole Not specified (hypothetical) N/A Not provided
N-(1H-Benzo[d]imidazol-2-yl)thiophene-2-carboximidamide Thiophene-2-carboximidamide Benzoimidazole (fused) Tin tetrachloride, 130°C, 24h 78% Column chromatography, NMR
(2E)-Benzodioxol-imidazolylpropylidene Hydrazinecarboxamide Benzodioxol, chlorophenyl, (E)-imine Unspecified N/A X-ray crystallography, spectroscopy
1,3,4-Thiadiazole Derivatives Thiadiazole Trichloroethyl, phenylamino Acetonitrile reflux, iodine cyclization N/A ¹H/¹³C NMR

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